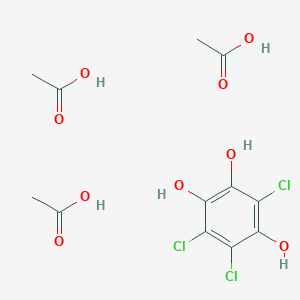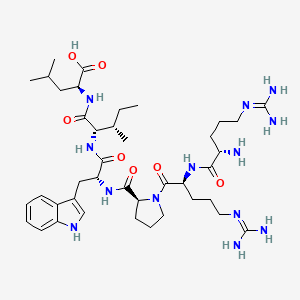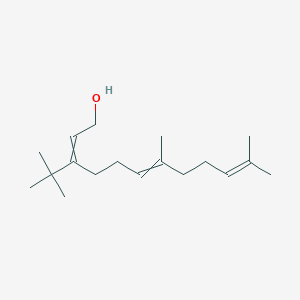
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is a chemical compound with the molecular formula C15H26O. It is a type of alcohol that contains multiple double bonds, making it a triene. This compound is also known by other names such as farnesol, which is a naturally occurring sesquiterpene alcohol found in various essential oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol can be achieved through several methods. One common approach involves the use of isoprene units in a head-to-tail manner to form the triene structure. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct formation of the double bonds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chemical reactors where the reaction conditions can be tightly controlled. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield farnesal or farnesone, while reduction can produce farnesol derivatives .
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cell signaling and as a pheromone in certain insects.
Medicine: Research has shown potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the formulation of fragrances and as an additive in cosmetics.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesol: A closely related compound with similar structure and properties.
Nerolidol: Another sesquiterpene alcohol with similar applications in fragrance and cosmetics.
Geraniol: A monoterpenoid alcohol with similar uses in the fragrance industry.
Uniqueness
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is unique due to its specific triene structure and the presence of a tert-butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
183617-75-6 |
|---|---|
Molekularformel |
C18H32O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3-tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-15(2)9-7-10-16(3)11-8-12-17(13-14-19)18(4,5)6/h9,11,13,19H,7-8,10,12,14H2,1-6H3 |
InChI-Schlüssel |
YVMFAYXJFDQHGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCO)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



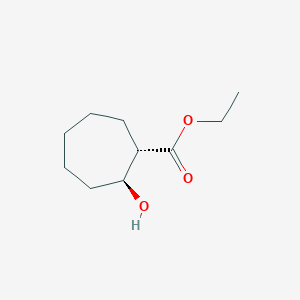
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)

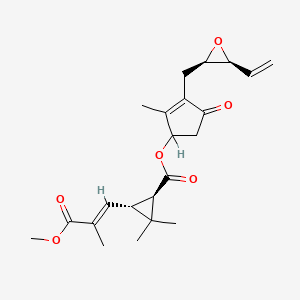
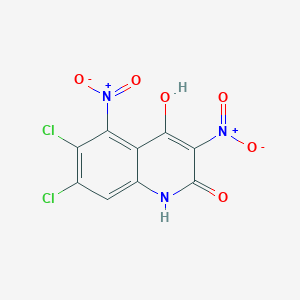
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
